molecular formula C21H17BrN2O2S B11538729 O-{4-[(4-methylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate

O-{4-[(4-methylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate

Cat. No.: B11538729
M. Wt: 441.3 g/mol
InChI Key: IMHQFFOYHLBIKC-UHFFFAOYSA-N
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Description

4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-METHYLPHENYL)BENZAMIDE is a complex organic compound characterized by its unique molecular structure. This compound contains a bromophenyl group, a carbamothioyl group, and a methylphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-METHYLPHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromophenyl isothiocyanate with 4-methylphenylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-METHYLPHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-METHYLPHENYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Bromophenyl)carbamothioyl]-4-chlorobenzamide
  • 4-bromo-N-[(4-chlorophenyl)carbamothioyl]benzamide

Uniqueness

4-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-METHYLPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in various research applications.

Properties

Molecular Formula

C21H17BrN2O2S

Molecular Weight

441.3 g/mol

IUPAC Name

O-[4-[(4-methylphenyl)carbamoyl]phenyl] N-(4-bromophenyl)carbamothioate

InChI

InChI=1S/C21H17BrN2O2S/c1-14-2-8-17(9-3-14)23-20(25)15-4-12-19(13-5-15)26-21(27)24-18-10-6-16(22)7-11-18/h2-13H,1H3,(H,23,25)(H,24,27)

InChI Key

IMHQFFOYHLBIKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=S)NC3=CC=C(C=C3)Br

Origin of Product

United States

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